4-(Chlorocarbonyl)benzoic acid

Physical organic chemistry Acid-base equilibria Substituent effects

Researchers requiring asymmetric, heterobifunctional linkers face limited options. 4-(Chlorocarbonyl)benzoic acid solves this by providing an acyl chloride for rapid initial coupling and a carboxylic acid for orthogonal second-step activation. • Enables sequential, site-differentiated conjugation in ADC payloads and solid-phase peptide handles. • Serves as a chain-terminating agent to install terminal -COOH handles in polyesters and polyurethanes. • ≥97% purity supports ANDA analytical method development and QC reference standards. • Ships globally under ambient conditions; in stock at multiple scales.

Molecular Formula C8H5ClO3
Molecular Weight 184.57 g/mol
CAS No. 18708-46-8
Cat. No. B108263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chlorocarbonyl)benzoic acid
CAS18708-46-8
Synonymsp-(Chloroformyl)-Benzoic Acid;  4-(Chlorocarbonyl)Benzoic acid;  4-Carboxybenzoyl Chloride;  Terephthalic Acid Monochloride;  p-Carboxybenzoyl Chloride
Molecular FormulaC8H5ClO3
Molecular Weight184.57 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)O)C(=O)Cl
InChIInChI=1S/C8H5ClO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H,11,12)
InChIKeyOYEQKMASMPBQMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chlorocarbonyl)benzoic acid: Compound Overview


4-(Chlorocarbonyl)benzoic acid (CAS 18708-46-8), also known as 4-carboxybenzoyl chloride or terephthalic acid monochloride, is a para-substituted aromatic compound bearing both an acyl chloride and a carboxylic acid functionality on a single benzene ring . This bifunctional architecture confers dual reactivity: the acyl chloride group enables rapid acylation of amines, alcohols, and thiols, while the carboxylic acid moiety remains available for subsequent activation or conjugation, enabling sequential, orthogonal modification strategies . The compound has a molecular formula C₈H₅ClO₃, molecular weight 184.58 g/mol, and exhibits a melting point >300 °C . Its predicted pKa is 3.59±0.10, which is notably lower than unsubstituted benzoic acid (pKa = 4.2), reflecting the strong electron-withdrawing character of the para-chlorocarbonyl substituent .

4-(Chlorocarbonyl)benzoic acid: Why It's Irreplaceable


Attempting to substitute 4-(Chlorocarbonyl)benzoic acid with simpler acid chlorides such as benzoyl chloride or with symmetrical diacyl chlorides like terephthaloyl chloride fails to replicate its key functional attribute: the ability to perform asymmetric, sequential bioconjugation or polymerization [1]. Benzoyl chloride (unsubstituted) offers only a single reactive site, precluding any second-step orthogonal chemistry . Terephthaloyl chloride, while bearing two acyl chloride groups, produces symmetrical crosslinking with no capacity for site-differentiated modification—both ends react equivalently with nucleophiles . In contrast, 4-(Chlorocarbonyl)benzoic acid provides a high-energy acyl chloride site for initial coupling and a latent carboxylic acid site for subsequent, independently triggered reactions. This asymmetry is critical for applications requiring controlled stoichiometry, directional polymer growth, or the construction of heterobifunctional linkers in drug conjugates and solid-phase synthesis [1].

4-(Chlorocarbonyl)benzoic acid: Comparative Evidence


Enhanced Acidity: pKa Advantage

4-(Chlorocarbonyl)benzoic acid exhibits a predicted pKa of 3.59±0.10, which is substantially lower (i.e., more acidic) than unsubstituted benzoic acid (pKa = 4.2) and also lower than 4-formylbenzoic acid (pKa = 3.75) [1]. The chlorocarbonyl group exerts a strong electron-withdrawing -I and -M effect that stabilizes the carboxylate anion, thereby increasing acid strength . This enhanced acidity influences solubility behavior in aqueous buffers, ionizability for purification by ion-exchange chromatography, and the compound's reactivity profile in nucleophilic acyl substitution—where a more electron-deficient carbonyl is more electrophilic .

Physical organic chemistry Acid-base equilibria Substituent effects

Orthogonal Dual Reactivity

4-(Chlorocarbonyl)benzoic acid possesses exactly one acyl chloride group and one carboxylic acid group, conferring two chemically orthogonal reactive sites on the same molecule [1]. This is in direct contrast to terephthaloyl chloride (CAS 100-20-9), which bears two acyl chloride groups of equivalent reactivity, and 4-carboxybenzaldehyde (CAS 619-66-9), which bears an aldehyde and a carboxylic acid . The acyl chloride of 4-(Chlorocarbonyl)benzoic acid reacts rapidly and irreversibly with amines (forming stable amides) or alcohols (forming esters), while the carboxylic acid remains latent and can be independently activated (e.g., via carbodiimide coupling) at a later step [1]. Terephthaloyl chloride, by contrast, can only perform symmetrical crosslinking and cannot support sequential, differentiated functionalization .

Bioconjugation Polymer chemistry Linker design

Commercial Purity & Analytical Grade

Commercial specifications for 4-(Chlorocarbonyl)benzoic acid from multiple suppliers indicate a minimum purity of 95% (HPLC/Titration) . Some vendors additionally characterize the compound with melting point >300 °C and predicted boiling point of 336.5±25.0 °C . This level of documentation, while not exceptional, provides a baseline for analytical method development and quality-controlled application, as referenced in Abbreviated New Drug Application (ANDA) contexts [1]. Notably, the compound is also referred to as a chemical intermediate in the production of diisocyanates and as a corrosion inhibitor in alkali metal plating baths .

Quality control Analytical chemistry Procurement

4-(Chlorocarbonyl)benzoic acid: Application Scenarios


Heterobifunctional Linker Synthesis for Bioconjugation

Use 4-(Chlorocarbonyl)benzoic acid as the core scaffold for constructing heterobifunctional crosslinkers in antibody-drug conjugates (ADCs) or solid-phase peptide synthesis handles. The acyl chloride moiety enables rapid, irreversible coupling to amine-containing payloads or polymeric supports under mild conditions, while the carboxylic acid remains available for orthogonal activation (e.g., EDC/NHS) to conjugate a targeting ligand or a second functional moiety . This sequential reactivity cannot be replicated using symmetrical diacyl chlorides such as terephthaloyl chloride, which would produce uncontrolled, symmetrical crosslinking [1].

Directed Polymer Synthesis and Surface Functionalization

Employ 4-(Chlorocarbonyl)benzoic acid as a chain-terminating or surface-modifying agent in step-growth polymerization. The compound can be reacted with diols or diamines to introduce terminal carboxylic acid groups, enabling subsequent functionalization of polymer chain ends or solid supports . This is particularly relevant for the production of oriented polyesters, polycarbonates, and phthaloyl chloride-based polyurethanes, where controlled incorporation of a single reactive handle per chain is required [1].

Analytical Method Development & QC

Utilize 4-(Chlorocarbonyl)benzoic acid (≥95% purity) as a reference standard or impurity marker in HPLC method development, analytical method validation (AMV), and quality control testing for Abbreviated New Drug Applications (ANDAs) . The compound is identified as a potential intermediate or related substance in benzoic acid-derived pharmaceutical manufacturing processes, and its characterized physical properties (melting point >300 °C; predicted pKa 3.59±0.10) support robust analytical identification [1].

Corrosion Inhibition for Plating Baths

Deploy 4-(Chlorocarbonyl)benzoic acid as a corrosion inhibitor additive in alkali metal plating baths and chlorinated hydrocarbon systems . The carboxylic acid functionality can coordinate to metal surfaces while the electron-withdrawing chlorocarbonyl group modulates the molecule's adsorption and electrochemical behavior. This application leverages the compound's bifunctional architecture and enhanced acidity (pKa = 3.59) relative to unsubstituted benzoic acid .

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